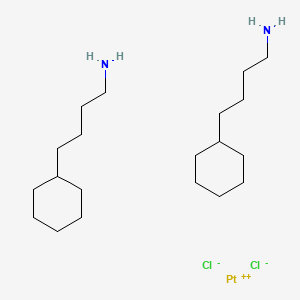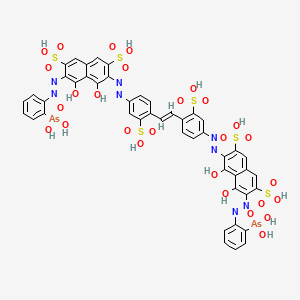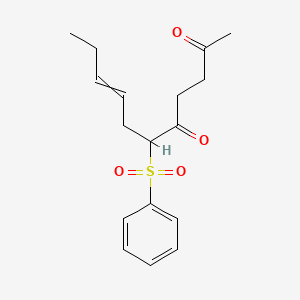
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest for various scientific research applications.
準備方法
The synthesis of 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- involves several steps, including the formation of the indole core and subsequent functionalization. The synthetic route typically starts with the preparation of the indole core through Fischer indole synthesis or other methods. The next steps involve the introduction of the pyrazole ring and the chlorophenyl and methoxyphenyl substituents. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require advanced equipment and techniques to handle the complex reactions and purification processes.
化学反応の分析
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones or other oxidized products, while reduction may yield alcohols or amines.
科学的研究の応用
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for research in organic synthesis and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound’s structure and biological activities make it a potential candidate for drug development and medicinal chemistry studies.
Industry: The compound may have applications in the development of new materials, dyes, and other industrial products.
作用機序
The mechanism of action of 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- can be compared with other indole derivatives and pyrazole-containing compounds. Similar compounds include:
- 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- 1H-Indole, 3-(1-(2-chlorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-hydroxyphenyl)-
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities
特性
CAS番号 |
76195-71-6 |
|---|---|
分子式 |
C31H26ClN3O2 |
分子量 |
508.0 g/mol |
IUPAC名 |
3-[2-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C31H26ClN3O2/c1-36-22-15-11-20(12-16-22)27-19-29(35(34-27)28-10-6-4-8-25(28)32)30-24-7-3-5-9-26(24)33-31(30)21-13-17-23(37-2)18-14-21/h3-18,29,33H,19H2,1-2H3 |
InChIキー |
VJVRFPCKIKJHHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


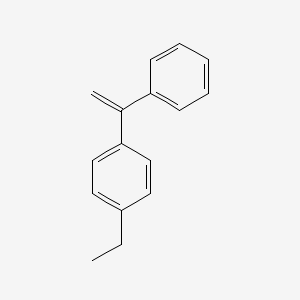

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
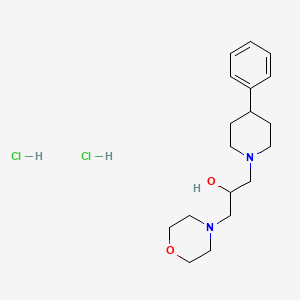
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

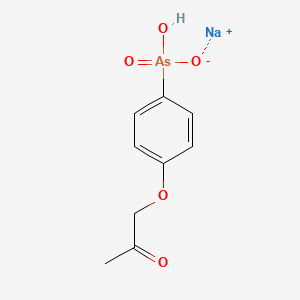

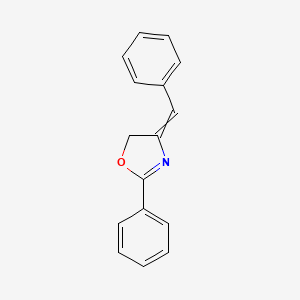

![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)
